2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Description
This compound features a 2,6-difluorobenzamide core linked to a furan-2-yl group and a 4-(4-methoxyphenyl)piperazine moiety via an ethyl chain. The methoxy group on the phenyl ring enhances electron-donating properties, while the fluorine atoms may improve metabolic stability and binding affinity. Despite its intricate structure, critical physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O3/c1-31-18-9-7-17(8-10-18)28-11-13-29(14-12-28)21(22-6-3-15-32-22)16-27-24(30)23-19(25)4-2-5-20(23)26/h2-10,15,21H,11-14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQLQCKVLAWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine and Furan Moieties
- N-(2-(4-(4-Fluorophenyl)Piperazin-1-yl)-2-(Furan-2-yl)Ethyl)-4-Methoxybenzamide (CAS 877632-03-6) Structural Difference: Replaces the 4-methoxyphenyl group on piperazine with a 4-fluorophenyl group. Molecular weight: 423.5 vs. ~437.5 (estimated for the target compound) . Data Gap: No comparative bioactivity or solubility data available.
N-(2-(Furan-2-yl)-2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Ethyl)Pivalamide (CAS 877634-08-7)
- Structural Difference : Substitutes the 2,6-difluorobenzamide with a pivalamide group.
- Impact : The bulky tert-butyl group in pivalamide may reduce solubility and sterically hinder interactions compared to the planar benzamide core. This modification likely impacts pharmacokinetics and target engagement .
Analogues with Modified Benzamide Cores
- 2,6-Difluoro-N-[[[4-[2-(4-Methoxyphenyl)Ethoxy]Phenyl]Amino]Carbonyl]Benzamide Structural Difference: Replaces the furan-piperazine-ethyl chain with a urea-linked phenoxy group.
N-(2,3-Dimethylphenyl)-2,6-Difluorobenzamide (H59018)
Derivatives with Heterocyclic Modifications
- Quinoline-4-Carbonyl Piperazine Derivatives (D6–D12 in ) Structural Difference: Replaces the benzamide with a quinoline-carbonyl group. Impact: Quinoline’s aromatic system and substituents (e.g., trifluoromethyl, chloro) enhance lipophilicity and may improve antimicrobial or anticancer activity. For example, D7 (trifluoromethyl derivative) has a melting point of 198–200°C, suggesting higher crystallinity than the target compound .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)
Key Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2,6-Difluorobenzamide | Furan, 4-methoxyphenylpiperazine, ethyl | ~437.5* | N/A (Data not reported) |
| N-(2-(4-(4-Fluorophenyl)Piperazin-1-yl)-2-(Furan-2-yl)Ethyl)-4-Methoxybenzamide | Benzamide | 4-Fluorophenylpiperazine | 423.5 | N/A |
| D7 (Quinoline Derivative) | Quinoline-4-carbonyl | Trifluoromethylphenyl | 573.5 | Mp: 198–200°C |
| Rip-B | Salicylamide | 3,4-Dimethoxyphenethyl | 315.3 | Mp: 96°C |
| H59018 | 2,6-Difluorobenzamide | 2,3-Dimethylphenyl | 261.3 | N/A |
*Estimated based on molecular formula.
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The piperazine ring’s aryl substituents (methoxy vs. fluoro) and the benzamide’s halogenation pattern are critical for target selectivity. However, the absence of bioactivity data for the target compound limits definitive conclusions.
- Physicochemical Properties : Melting points and solubility data for analogues (e.g., D7, Rip-B) suggest that crystallinity and polarity vary significantly with substituents, impacting formulation strategies.
- Potential Applications: The target compound’s piperazine and furan motifs are common in CNS drugs, while difluorobenzamide derivatives are prevalent in agrochemicals (e.g., fluazuron in ). Further studies are needed to clarify its primary application .
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
The benzamide nucleus is synthesized via alkaline hydrolysis of 2,6-difluorobenzonitrile. In a representative procedure:
- Reagents : 2,6-Difluorobenzonitrile (30 g, 0.214 mol), 20% NaOH (25.62 g, 0.128 mol), 30% H₂O₂ (72.61 g, 0.641 mol).
- Conditions : 50°C, 3 h dropwise addition, 2 h post-addition stirring.
- Workup : Neutralization with HCl, filtration, and drying yield 2,6-difluorobenzamide (91.2% yield, purity >98%).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate iminide that tautomerizes to the amide.
Preparation of 1-(4-Methoxyphenyl)piperazine
Buchwald-Hartwig Amination
Adapting methodologies from 1-(3-methoxyphenyl)piperazine synthesis, the para-isomer is synthesized:
- Reagents : Piperazine (22 g, 0.256 mol), 4-bromoanisole (7.99 g, 0.042 mol), NaO^tBu (5.66 g, 0.058 mol), Pd catalyst.
- Conditions : o-Xylene solvent, 120°C, 3 h under N₂.
- Yield : 96% (GC analysis), purified via aqueous extraction.
Key Optimization : Palladium catalysis enables efficient C–N bond formation, with NaO^tBu facilitating deprotonation.
Construction of the 2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine Linker
Radical Cyclization Approach
Inspired by Mn(III)-mediated dihydrofuran syntheses, a modified strategy is employed:
Reductive Amination
The aldehyde intermediate is converted to the amine:
- Reagents : NH₄OAc, NaBH₃CN.
- Conditions : MeOH, rt, 12 h.
- Yield : 78% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Final Amide Coupling
Acid Chloride Formation
2,6-Difluorobenzoic acid is activated using thionyl chloride:
- Reagents : 2,6-Difluorobenzoic acid (10 g, 0.063 mol), SOCl₂ (15 mL).
- Conditions : Reflux, 2 h, yielding 2,6-difluorobenzoyl chloride (94% conversion).
Amide Bond Formation
The amine linker is coupled with the acid chloride:
- Reagents : 2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine (8.2 g, 0.024 mol), 2,6-difluorobenzoyl chloride (4.5 g, 0.025 mol), Et₃N (3.4 mL).
- Conditions : THF, 0°C → rt, 6 h.
- Yield : 68% after recrystallization (EtOAc/hexane).
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 7.35–7.15 (m, 2H, benzamide F–C–H).
- δ 6.85 (d, J = 8.4 Hz, 2H, OCH₃–C₆H₄).
- δ 6.30 (s, 1H, furan H-3).
- δ 3.75 (s, 3H, OCH₃).
- δ 3.45–3.20 (m, 8H, piperazine N–CH₂).
IR (ATR) :
- 1685 cm⁻¹ (C=O amide).
- 1240 cm⁻¹ (C–F).
- 1020 cm⁻¹ (furan C–O).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Piperazine Functionalization : Steric hindrance at the ethyl carbon necessitated elevated temperatures (65°C) during radical cyclization.
- Amine Stability : The primary amine intermediate required inert atmosphere handling to prevent oxidation.
- Crystallization : Recrystallization in EtOAc/hexane improved purity from 89% to 98%.
Q & A
Q. What are the optimized synthetic routes for 2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide, and how is reaction progress monitored?
Answer: A validated synthesis involves nucleophilic substitution under reflux conditions. For example, 2-furyl(1-piperazinyl)methanone is reacted with 4-(chloromethyl)-N-(substituted-phenyl)benzamides in acetonitrile with K₂CO₃ as a base at reflux (4–5 hours). Reaction completion is tracked via thin-layer chromatography (TLC), and precipitates are isolated by filtration after aqueous workup . Purity is ensured through repeated washing and drying.
Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : To confirm the presence of difluorobenzamide, furan, and piperazine moieties (e.g., δ 7.74 ppm for aromatic protons in benzamide) .
- HPLC-MS : For purity analysis (>95%) and molecular weight verification.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystallographic packing .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% theoretical) .
Q. Which in vitro assays are recommended for initial evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays : Target enzymes like acetylcholinesterase (AChE) for Alzheimer’s research, with IC₅₀ values determined via Ellman’s method .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis and biological testing of this compound?
Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., reflux time, molar ratios) to maximize yield and purity. For example, acetonitrile volume and K₂CO₃ concentration can be modeled to predict ideal parameters .
- Biological Assay Optimization : Central Composite Designs (CCD) can minimize variability in IC₅₀ determinations by controlling pH, incubation time, and substrate concentration .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Answer:
- Orthogonal Assays : Validate enzyme inhibition results using fluorometric vs. colorimetric methods to rule out assay-specific artifacts .
- Metabolic Stability Testing : Assess compound degradation in microsomal preparations (e.g., human liver microsomes) to determine if instability explains variability .
- Structural Dynamics : Perform molecular dynamics simulations to explore conformational changes affecting target binding .
Q. What computational strategies enhance the design of derivatives with improved target selectivity?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electrostatic potentials of the difluorobenzamide group, guiding substitutions for enhanced hydrogen bonding .
- Molecular Docking : Screen derivatives against crystal structures of AChE (PDB: 4EY7) or serotonin receptors (PDB: 6DG8) to prioritize candidates with optimal binding poses .
- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .
Q. What are the key challenges in purifying this compound, and how are they addressed?
Answer:
- Byproduct Formation : Minimize N-alkylation side products via controlled electrophile addition rates and stoichiometric monitoring .
- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to separate isomers or residual intermediates .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystal habit and reduce amorphous content .
Q. How are structure-activity relationship (SAR) studies designed for piperazine-containing analogs?
Answer:
- Scaffold Modifications : Systematically vary substituents on the piperazine ring (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) and measure changes in bioactivity .
- Pharmacophore Mapping : Identify critical motifs (e.g., hydrogen bond acceptors in the benzamide group) using 3D-QSAR models .
- Free-Wilson Analysis : Quantify contributions of individual substituents to overall activity, enabling predictive SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
